molecular formula CH3Br B036051 Bromomethane-13C CAS No. 51624-21-6

Bromomethane-13C

Cat. No.: B036051
CAS No.: 51624-21-6
M. Wt: 95.93 g/mol
InChI Key: GZUXJHMPEANEGY-OUBTZVSYSA-N
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Description

Bromomethane-13C is a stable isotope-labeled analog of bromomethane, where the central carbon atom is the non-radioactive carbon-13 (13C) isotope. This specific isotopic enrichment makes it an indispensable tool in advanced analytical research, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Its primary research value lies in its use as an internal standard for the precise and accurate quantification of unlabeled bromomethane in environmental samples, biological matrices, and chemical reaction mixtures, thereby correcting for analyte loss during sample preparation and instrumental variability.

Properties

IUPAC Name

bromo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Br/c1-2/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXJHMPEANEGY-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583673
Record name Bromo(~13~C)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51624-21-6
Record name Bromo(~13~C)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51624-21-6
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Chemical Reactions Analysis

Types of Reactions: Bromomethane-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Bromomethane-13C is extensively used in NMR spectroscopy due to the unique properties of carbon-13. The compound's NMR spectra provide valuable insights into molecular structure and dynamics. For instance, the chemical shifts observed in the carbon-13 NMR spectrum of bromomethane allow researchers to deduce the electronic environment around the carbon atom, which is crucial for understanding reaction mechanisms and molecular interactions .

2. Metabolomics and Cellular Metabolism

In metabolic studies, this compound serves as a tracer to investigate metabolic pathways in organisms. It helps in understanding how different compounds are metabolized within biological systems. The incorporation of this compound into metabolic pathways can be tracked using mass spectrometry, providing insights into cellular metabolism and the dynamics of biochemical reactions .

3. Environmental Studies

Bromomethane is recognized as an ozone-depleting substance; therefore, studies involving this compound contribute to understanding its environmental impact. Research has shown that bromomethane emissions can significantly affect atmospheric chemistry and contribute to ozone layer depletion. Using isotopically labeled compounds allows for precise tracking of bromomethane in environmental samples .

Agricultural Applications

1. Soil Fumigation

Bromomethane has been widely used as a soil fumigant for pest control and soil sterilization before planting crops such as strawberries and almonds. Its isotopic variant, this compound, can be utilized in research to study its efficacy and environmental fate when applied to soils. This application helps in assessing the long-term impacts of fumigation practices on soil health and crop productivity .

2. Pest Control

As a fumigant, bromomethane is effective against a broad range of pests including insects and rodents. Research utilizing this compound can help evaluate its effectiveness compared to other pest control methods and assess its residual effects on non-target organisms .

Case Study 1: NMR Spectroscopy Analysis

A study conducted on the carbon-13 NMR spectra of bromomethane revealed that the compound exhibits distinct peaks corresponding to different chemical environments. This analysis provided critical data for understanding the reactivity of bromomethane in various organic reactions .

Case Study 2: Metabolic Tracing

In a metabolic study involving rats, researchers administered this compound to track its incorporation into various metabolic pathways. The results indicated rapid metabolism and excretion of bromomethane derivatives, highlighting its utility as a metabolic probe .

Case Study 3: Environmental Impact Assessment

A comprehensive study assessed the atmospheric concentrations of bromomethane using isotopic analysis with this compound. The findings indicated a correlation between agricultural practices and increased levels of this compound in the atmosphere, emphasizing the need for regulatory measures to mitigate its use .

Data Tables

Application AreaSpecific UseMethodologyKey Findings
NMR SpectroscopyStructural analysisCarbon-13 NMR spectroscopyUnique chemical shifts identified
MetabolomicsTracing metabolic pathwaysMass spectrometry with isotopic labelingRapid incorporation into metabolic routes
Environmental StudiesAssessing atmospheric impactIsotopic analysisCorrelation with agricultural emissions
Agricultural PracticesSoil fumigationField trials with labeled compoundsEfficacy measured against pests

Mechanism of Action

The mechanism of action of Bromomethane-13C involves its interaction with nucleophiles, leading to the substitution of the bromine atom. The carbon-13 isotope allows for detailed tracking of the compound through various chemical and biological pathways using NMR spectroscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bromomethane-13C with structurally analogous ¹³C-labeled brominated compounds, focusing on isotopic labeling patterns, molecular properties, and applications:

Compound Name Molecular Formula Isotopic Label Position Molecular Weight (g/mol) Purity (%) CAS Number Key Applications
This compound *¹³CH₃Br Methyl carbon 95.94 99 51624-21-6 Environmental analysis, NMR tracers
Bromoethane-1-¹³C CH₃¹³CH₂Br C-1 position 109.97 99 102071-70-5 Reaction kinetics, isotopic studies
Bromoform-¹³C *¹³CHBr₃ Central carbon 253.72 99 72802-81-4 NMR spectroscopy, solvent studies
1-Bromododecane-1-¹³C ¹³CH₂(CH₂)₁₀CH₂Br Terminal carbon 263.26 99 30310-22-6 Lipid metabolism research
Bromobenzene-U-¹³C₆ C₆¹³C₆H₅Br All six aromatic carbons 157.02 99 287623-45-8 Aromatic reaction mechanisms

Key Findings:

Isotopic Labeling Position :

  • This compound is labeled at the methyl carbon, simplifying tracking in methyl-transfer reactions . In contrast, Bromoform-¹³C labels the central carbon, which is critical for studying trihalomethane degradation pathways .
  • Bromobenzene-U-¹³C₆ provides full aromatic ring labeling, enabling detailed analysis of electrophilic substitution reactions .

Molecular Weight Differences :

  • The molecular weight difference between this compound and its unlabeled form (95.94 vs. 94.94 g/mol) is minimal but sufficient for mass spectrometry detection . Bromoform-¹³C, however, shows a more significant shift (+1.02 g/mol) due to its three bromine atoms .

Applications :

  • This compound is prioritized in environmental studies due to its historical use as a fumigant and its role in ozone depletion research .
  • Bromoethane-1-¹³C is favored in kinetic isotope effect (KIE) studies, as its labeling position directly affects bond-breaking in SN2 reactions .

Safety and Handling :

  • This compound shares hazards with unlabeled bromomethane (H315, H319, H331) but requires specialized storage to maintain isotopic integrity . Bromoform-¹³C poses additional ecological risks (H411) due to its persistence in aquatic systems .

Biological Activity

Bromomethane-13C, also known as methyl bromide-13C, is a stable isotopic variant of methyl bromide (CH3Br) where one of the carbon atoms is replaced with its carbon-13 isotope. This compound has garnered attention due to its applications in various fields, including agriculture, and its potential biological activity. Understanding the biological effects of this compound is essential for assessing its safety and efficacy in these applications.

Toxicological Profile

Bromomethane and its isotopic variant have been studied for their toxicological effects, particularly concerning their potential carcinogenicity and neurotoxicity. The primary routes of exposure include inhalation and dermal contact, with significant findings from various studies indicating the following:

  • Carcinogenic Potential : Studies have shown that bromomethane can induce tumors in laboratory animals. For instance, a two-year inhalation study on B6C3F1 mice revealed a dose-related increase in uterine tumors in females .
  • Neurotoxicity : High concentrations of bromomethane exposure have been linked to neurotoxic effects, including neuronal necrosis and testicular degeneration in rats and mice .

The biological activity of this compound can be attributed to several mechanisms:

  • Genotoxicity : Bromomethane has been identified as an alkylating agent, which can cause direct damage to DNA. It has been shown to induce micronuclei formation in bone marrow cells of exposed rodents, indicating its potential to cause genetic mutations .
  • Metabolism : Bromomethane is primarily metabolized via glutathione conjugation, leading to the formation of S-methylglutathione. This metabolite can further decompose into S-methyl-L-cysteine and carbon dioxide, influencing various biological pathways .

Case Studies

  • Inhalation Studies :
    • In a study involving rats exposed to bromomethane at concentrations of 400 ppm for six hours daily, significant respiratory tract lesions were observed . The study indicated that neurotoxic and hematological damage occurred primarily at high exposure levels.
  • Carcinogenicity Studies :
    • A comprehensive review reported that prolonged exposure to bromomethane resulted in hyperplasia and inflammation of the forestomach in rats, with some cases progressing to carcinoma . This highlights the compound's potential carcinogenic properties.

Table 1: Summary of Biological Effects of this compound

EffectObserved In StudyReference
Tumor InductionUterine tumors in female B6C3F1 mice
NeurotoxicityNeuronal necrosis in rats
GenotoxicityMicronuclei formation in bone marrow
Respiratory DamageInflammatory lesions in respiratory tract
Metabolic PathwaysGlutathione conjugation

Q & A

Q. How is Bromomethane-13C synthesized for isotopic labeling studies, and what purity standards are critical for experimental validity?

this compound is typically synthesized via halogen exchange reactions or isotopic enrichment of precursor molecules. For example, 13C^{13}\text{C}-enriched methanol may react with hydrobromic acid under controlled conditions. Isotopic purity (>99 atom % 13C^{13}\text{C}) is critical to minimize interference from natural abundance isotopes in detection . Key steps include:

  • Reaction optimization : Temperature and catalyst selection to reduce byproducts.
  • Purification : Distillation or chromatography to isolate the labeled compound.
  • Validation : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment.

Q. What analytical techniques are recommended to verify the isotopic purity of this compound?

The following methods are widely used:

Technique Key Metrics Sensitivity Limitations
GC-MS Molecular ion clusters (m/zm/z 95 for 13CH3Br^{13}\text{CH}_3\text{Br})≤1 ppmRequires derivatization for trace analysis
NMR 13C^{13}\text{C} chemical shift (~25 ppm for CH3_3Br)≥98% purityLow sensitivity for minor isotopic impurities
IR Spectroscopy C-Br stretching (~600 cm1^{-1})ModerateLimited to functional group confirmation

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is toxic and regulated under hazardous substance guidelines (UN 2515). Critical precautions include:

  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Storage : In airtight, dark containers to prevent photodegradation. Refer to the material safety data sheet (MSDS) for detailed hazard codes (H302, H315, H319) and emergency response protocols .

Advanced Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence reaction mechanism studies in organometallic catalysis?

The 13C^{13}\text{C} isotope alters bond dissociation energies, affecting reaction rates and pathways. For example, in palladium-catalyzed coupling reactions:

  • Experimental design : Compare kH/kDk_{\text{H}}/k_{\text{D}} or k12C/k13Ck_{^{12}\text{C}}/k_{^{13}\text{C}} ratios using labeled vs. unlabeled substrates.
  • Data interpretation : Larger KIEs suggest bond-breaking in the rate-determining step (e.g., oxidative addition). Computational modeling (DFT) can validate observed KIEs by simulating transition states .

Q. How can researchers design experiments to track environmental degradation products of this compound in atmospheric studies?

Isotopic labeling enables precise tracking of degradation pathways:

  • Field sampling : Use cryogenic traps to collect atmospheric samples.
  • Analytical workflow : Couple gas chromatography with isotope-ratio MS (GC-IRMS) to distinguish 13C^{13}\text{C}-labeled products (e.g., 13CO2^{13}\text{CO}_2) from background signals.
  • Controls : Include unlabeled Bromomethane to account for abiotic degradation .

Q. What methodological strategies resolve contradictions in reported reaction yields for this compound in nucleophilic substitution reactions?

Discrepancies often arise from solvent polarity or competing elimination pathways. Mitigation approaches include:

  • Systematic screening : Vary solvents (e.g., DMSO vs. THF) and nucleophiles (e.g., iodide vs. hydroxide).
  • Isotopic tracing : Use 13C^{13}\text{C} NMR to confirm product identity and quantify side reactions.
  • Meta-analysis : Cross-reference literature data with reaction databases (e.g., Reaxys) to identify outliers .

Q. How can computational models enhance the interpretation of this compound’s vibrational spectra in transition state analysis?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and isotopic shifts. Steps include:

  • Geometry optimization : Model the 13C^{13}\text{C}-labeled structure.
  • Frequency calculation : Compare simulated IR peaks with experimental data.
  • Transition state validation : Identify imaginary frequencies correlating with reaction intermediates .

Q. What advanced chromatographic techniques optimize the separation of this compound from co-eluting contaminants in complex mixtures?

Two-dimensional gas chromatography (GC×GC) with 13C^{13}\text{C}-specific detectors improves resolution:

  • Column selection : Pair a polar primary column with a non-polar secondary column.
  • Detection : Use high-resolution time-of-flight MS (HRTOF-MS) to differentiate isotopic clusters.
  • Method validation : Spike recovery tests with known concentrations of 13C^{13}\text{C}-labeled standards .

Key Considerations for Researchers

  • Literature review : Prioritize primary sources (e.g., Journal of Labelled Compounds) over commercial databases .
  • Experimental reproducibility : Document reaction conditions (e.g., pH, temperature) to enable cross-lab validation .
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal .

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